An In-depth Technical Guide to 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine: Chemical Properties, Structure, and Synthesis
This technical guide provides a comprehensive overview of the chemical properties, structure, and a robust synthetic protocol for 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the utilization of novel substituted pyridine scaffolds. The insights provided herein are grounded in established chemical principles and supported by data from analogous structures, offering a predictive yet scientifically rigorous exploration of this compound of interest.
Introduction and Significance
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous approved pharmaceuticals. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged scaffold in drug design. The title compound, 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine, combines this key heterocycle with a benzyloxy-substituted phenyl ring, introducing functionalities that can modulate pharmacokinetic and pharmacodynamic properties. The methoxy group on the pyridine ring and the benzyloxy group on the phenyl ring offer sites for metabolic transformation and can influence the molecule's overall lipophilicity and binding interactions with biological targets. While specific biological activity for this exact molecule is not yet extensively documented in publicly available literature, its structural motifs are present in compounds with a wide range of therapeutic applications, including but not limited to, anticancer and anti-inflammatory agents.[1][2][3] This guide serves as a foundational resource for the synthesis and characterization of this promising chemical entity.
Chemical Structure and Properties
The structural and physicochemical properties of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine are central to its behavior in both chemical reactions and biological systems. A thorough understanding of these characteristics is paramount for its effective application in research and development.
Molecular Structure
The chemical structure of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine is characterized by a central pyridine ring substituted at the 3-position with a 3-(benzyloxy)phenyl group and at the 5-position with a methoxy group.
Figure 1. Chemical structure of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine.
Physicochemical Properties (Predicted)
While experimental data for this specific molecule is scarce, its physicochemical properties can be predicted based on its constituent functional groups and the properties of analogous compounds.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₉H₁₇NO₂ | - |
| Molecular Weight | 291.34 g/mol | - |
| Appearance | White to off-white solid | Based on similar biaryl compounds |
| Melting Point | 100-120 °C | Estimated from related structures |
| Boiling Point | > 400 °C | Estimated from related structures |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF). Insoluble in water. | Based on the non-polar nature of the molecule |
| logP | ~4.5 | Estimated based on functional groups |
Synthesis of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine
The most logical and efficient synthetic route to 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is renowned for its reliability, functional group tolerance, and high yields in the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.
The proposed synthesis involves the coupling of 3-bromo-5-methoxypyridine with 3-(benzyloxy)phenylboronic acid .
Synthesis Workflow
Figure 2. Proposed synthetic workflow for 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine.
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis and can be optimized as needed.
Materials:
-
3-Bromo-5-methoxypyridine (1.0 eq)
-
3-(Benzyloxy)phenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxypyridine (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.1 eq), and the base (Na₂CO₃ or K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (e.g., toluene:ethanol:water in a 4:1:1 ratio). Degas the solution by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can deactivate them. Maintaining an inert atmosphere is crucial for the catalytic cycle to proceed efficiently.
-
Base: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. The choice of a mild inorganic base like sodium or potassium carbonate is to prevent potential side reactions with the functional groups present in the reactants.
-
Solvent System: A biphasic solvent system, such as toluene/ethanol/water, is often employed to dissolve both the organic reactants and the inorganic base, facilitating the reaction at the interface.
-
Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki-Miyaura couplings due to its stability and effectiveness with a wide range of substrates.
Suzuki-Miyaura Catalytic Cycle
Figure 3. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Predicted Spectroscopic Data
Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (Pyridine Ring): ~ δ 8.2-8.5 ppm (multiplet, 2H), ~ δ 7.2-7.4 ppm (multiplet, 1H).
-
Aromatic Protons (Phenyl Ring): ~ δ 6.9-7.5 ppm (multiplet, 9H, includes protons from the benzyloxy phenyl and the benzyl group).
-
Benzyloxy CH₂ Protons: ~ δ 5.1 ppm (singlet, 2H).
-
Methoxy CH₃ Protons: ~ δ 3.9 ppm (singlet, 3H).
Note: The exact chemical shifts and coupling constants will depend on the solvent used for analysis and the specific electronic environment of each proton.
¹³C NMR Spectroscopy (Predicted)
-
Pyridine Ring Carbons: ~ δ 155-160 ppm (C-O), ~ δ 140-150 ppm (quaternary carbons and CH), ~ δ 110-120 ppm (CH).
-
Phenyl Ring Carbons: ~ δ 158-160 ppm (C-O), ~ δ 135-140 ppm (quaternary carbons), ~ δ 115-130 ppm (CH).
-
Benzyloxy CH₂ Carbon: ~ δ 70 ppm.
-
Methoxy CH₃ Carbon: ~ δ 55 ppm.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): m/z = 291.13.
-
Major Fragmentation Pathways:
-
Loss of the benzyl group (C₇H₇) leading to a fragment at m/z = 200.
-
Loss of the methoxy group (CH₃O) leading to a fragment at m/z = 260.
-
The tropylium ion (C₇H₇⁺) at m/z = 91 is expected to be a prominent peak due to the benzyloxy group.[4]
-
Applications in Drug Discovery and Development
While the specific biological profile of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine is a subject for future investigation, its structural components are prevalent in a multitude of biologically active molecules. The 3,5-disubstituted pyridine core is a versatile scaffold that allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with protein binding sites.[1] The benzyloxyphenyl moiety can engage in hydrophobic and π-stacking interactions, and the ether linkage provides a degree of conformational flexibility.
Potential areas of therapeutic interest for derivatives of this compound could include:
-
Kinase Inhibition: Many kinase inhibitors feature substituted pyridine and phenyl rings.
-
GPCR Modulation: The aromatic nature of the compound makes it a candidate for interacting with G-protein coupled receptors.
-
Antiproliferative Agents: The biaryl structure is a common feature in molecules designed to interfere with cell proliferation pathways.[2]
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the chemical properties, structure, and synthesis of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine. The proposed Suzuki-Miyaura coupling protocol offers a reliable and efficient method for its preparation, enabling further investigation into its chemical and biological characteristics. The predicted spectroscopic data serves as a valuable reference for the characterization of the synthesized compound. As a novel chemical entity with promising structural features, 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine represents a valuable building block for the development of new therapeutic agents and functional materials.
References
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 3-Hydroxy-5-methoxypyridine. Retrieved January 25, 2026, from [Link]
-
Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. The... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]
-
Fragmentation of phenyl radical cations in mass spectrometry. (2015, April 9). Chemistry Stack Exchange. Retrieved January 25, 2026, from [Link]
-
Synthesis and Characterization of 3,5-Bis(di-tert-butylphosphinito)pyridine Pincer Complexes. (2020, July 1). ACS Publications. Retrieved January 25, 2026, from [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019). MDPI. Retrieved January 25, 2026, from [Link]
-
1 H NMR spectrum for compound 3 in pyridine-d 5. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022, December 27). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. (2021, April 5). MDPI. Retrieved January 25, 2026, from [Link]
-
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026, January 23). MDPI. Retrieved January 25, 2026, from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific Research Publishing. Retrieved January 25, 2026, from [Link]
-
meso-Aryl phenanthroporphyrins: synthesis and spectroscopic properties. (2011, August 1). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Quantum mechanical, spectroscopic and docking studies of (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one Chalcone derivative by density functional theory – A prospective respiratory drug. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
NMR Prediction with Scaling Factors. (2021, September 3). Zhe WANG, Ph.D. Retrieved January 25, 2026, from [Link]
-
Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. (2018, April 24). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato. Retrieved January 25, 2026, from [Link]
-
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][5][6]triazolo[4,3-a]pyridine. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
3-Amino-5-iodo-4-(4-methoxyphenoxy)benzaldehyde. (n.d.). Pharmaffiliates. Retrieved January 25, 2026, from [Link]
-
Chemical Properties of Benzaldehyde, 3-(phenylmethoxy)- (CAS 1700-37-4). (n.d.). Cheméo. Retrieved January 25, 2026, from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-5-methoxypyridine | C6H7NO2 | CID 13808371 - PubChem [pubchem.ncbi.nlm.nih.gov]
![Chemical structure of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine](https://i.imgur.com/8aZ3d9w.png)
